Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Novel Pyrido and Thieno Derivatives
Research has led to the synthesis of new derivatives involving pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These compounds, including tetrahydropyridothienopyrimidine derivatives, have been synthesized through reactions involving ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and various carbonyl compounds (Bakhite, Yamada, & Al‐Sehemi, 2005).
Efficient Synthesis of Ethyl 2-Benzylthio Pyrimidines
A straightforward method for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates has been developed, demonstrating the compounds' accessibility through cyclocondensation reactions under mild conditions (Zanatta et al., 2015).
Antimicrobial and Biological Evaluations
Derivatives of ethyl 2-benzylthio pyrimidines have been evaluated for their biological activity, including antimicrobial properties. Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized and screened for antibacterial, antioxidant, and antitubercular activities, highlighting the potential pharmacological applications of these compounds (Bhoi, Borad, Pithawala, & Patel, 2016).
Mechanistic Insights and Advanced Syntheses
Phosphine-Catalyzed Annulations
The compound and its derivatives have been utilized in [4 + 2] annulation reactions, catalyzed by organic phosphines, to produce highly functionalized tetrahydropyridines. This methodology underscores the utility of such compounds in constructing complex nitrogen-containing heterocycles with potential biological activity (Zhu, Lan, & Kwon, 2003).
Synthesis of Dihydropyrimidines with Antihypertensive Activity
The synthesis of various dihydropyrimidines, utilizing derivatives similar to the target compound, has shown promise in the development of molecules with antihypertensive properties. This research illustrates the therapeutic potential of these compounds beyond their chemical novelty (Rana, Kaur, & Kumar, 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-22(29)17-14(2)25-20-19(18(17)16-9-11-24-12-10-16)21(28)27-23(26-20)31-13-15-7-5-4-6-8-15/h4-12,18H,3,13H2,1-2H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDLIZCPBVCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)NC(=N2)SCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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